Comparative Binding to Carbonic Anhydrase II
The binding affinity of N-(3-cyanophenyl)benzamide for human carbonic anhydrase II (CA II) has been quantitatively determined using nanoESI-MS, yielding a dissociation constant (Kd) of 17.4 µM (1.74E+4 nM) [1]. This provides a direct benchmark against a structurally similar analog, N-(4-cyanophenyl)benzamide, which in separate but comparable studies, exhibits a significantly lower binding affinity, with Kd values reported as 6.2 µM (6.2E+3 nM) [2]. The meta-substitution pattern of the cyano group in the target compound results in a ~2.8-fold reduction in binding affinity compared to its para-substituted counterpart. This quantifiable difference underscores the critical impact of regioisomerism on molecular recognition, a key consideration for researchers designing inhibitors or chemical probes targeting CA II or related isoforms.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 17.4 µM (1.74E+4 nM) |
| Comparator Or Baseline | N-(4-cyanophenyl)benzamide (6.2 µM, 6.2E+3 nM) |
| Quantified Difference | ~2.8-fold lower affinity for the target compound |
| Conditions | Binding affinity to human carbonic anhydrase 2 (CA II) measured by nanoESI-MS. |
Why This Matters
This directly demonstrates that the position of the cyano group is not interchangeable, making the specific meta-substituted isomer essential for achieving the desired binding profile in CA II-targeted research.
- [1] BindingDB. (n.d.). BDBM50240906. Binding affinity data for N-(3-cyanophenyl)benzamide and human carbonic anhydrase 2. View Source
- [2] BindingDB. (n.d.). BDBM50240913. Binding affinity data for N-(4-cyanophenyl)benzamide and human carbonic anhydrase 2. View Source
